molecular formula C7H14INO2S B7939110 3-(Iodomethyl)-1-(methylsulfonyl)piperidine

3-(Iodomethyl)-1-(methylsulfonyl)piperidine

Cat. No.: B7939110
M. Wt: 303.16 g/mol
InChI Key: DHIRHKKFNBRZEM-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-1-(methylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with an iodomethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-1-(methylsulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, often using reagents like iodomethane in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1-(methylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced forms of the sulfonyl group.

Scientific Research Applications

3-(Iodomethyl)-1-(methylsulfonyl)piperidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including as a precursor for drug development.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1-(methylsulfonyl)piperidine involves its reactivity due to the presence of the iodomethyl and methylsulfonyl groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-(methylsulfonyl)piperidine: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    3-(Bromomethyl)-1-(methylsulfonyl)piperidine: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-(Methylsulfonyl)piperidine: Lacks the iodomethyl group.

Properties

IUPAC Name

3-(iodomethyl)-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14INO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIRHKKFNBRZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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